molecular formula C10H18N2O3 B4698711 Ethyl 2-(4-ethylpiperazin-1-yl)-2-oxoacetate

Ethyl 2-(4-ethylpiperazin-1-yl)-2-oxoacetate

Cat. No.: B4698711
M. Wt: 214.26 g/mol
InChI Key: JYMFFXMOWHAVFB-UHFFFAOYSA-N
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Description

Ethyl 2-(4-ethylpiperazin-1-yl)-2-oxoacetate is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This compound is characterized by the presence of an ethyl group attached to the piperazine ring, which is further connected to an oxoacetate group. The molecular formula of this compound is C10H18N2O3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-ethylpiperazin-1-yl)-2-oxoacetate can be achieved through various methods. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts. Another method includes the Ugi reaction, which is a multicomponent reaction that forms piperazine derivatives . Additionally, the ring opening of aziridines under the action of N-nucleophiles and the intermolecular cycloaddition of alkynes bearing amino groups are also used for the synthesis of piperazine derivatives .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-ethylpiperazin-1-yl)-2-oxoacetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and halides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted piperazine derivatives, oxo derivatives, and hydroxyl derivatives, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of Ethyl 2-(4-ethylpiperazin-1-yl)-2-oxoacetate involves its interaction with specific molecular targets and pathways. The compound may act on enzymes or receptors, leading to modulation of biological processes. For example, piperazine derivatives are known to interact with neurotransmitter receptors, which can influence neurological functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-(4-ethylpiperazin-1-yl)-2-oxoacetate is unique due to the presence of the oxoacetate group, which imparts distinct chemical and biological properties. This functional group can participate in various chemical reactions, making the compound versatile for synthetic applications. Additionally, the ethyl group attached to the piperazine ring can influence the compound’s pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for drug development .

Properties

IUPAC Name

ethyl 2-(4-ethylpiperazin-1-yl)-2-oxoacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O3/c1-3-11-5-7-12(8-6-11)9(13)10(14)15-4-2/h3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYMFFXMOWHAVFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(=O)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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